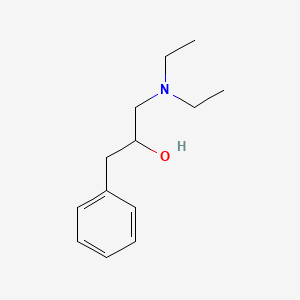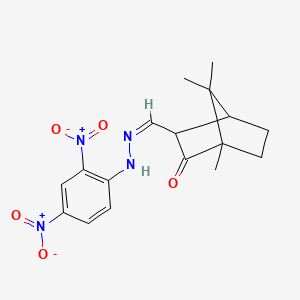
3-(2,4-Dinitrophenylhydrazonomethyl)camphor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dinitrophenylhydrazonomethyl)camphor is a complex organic compound with the molecular formula C17H20N4O5 It is known for its unique structure, which includes a camphor backbone modified with a dinitrophenylhydrazonomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dinitrophenylhydrazonomethyl)camphor typically involves the reaction of camphor with 2,4-dinitrophenylhydrazine under specific conditions. The process generally includes:
Formation of the Hydrazone: Camphor reacts with 2,4-dinitrophenylhydrazine in the presence of an acid catalyst to form the hydrazone intermediate.
Methylation: The hydrazone intermediate is then methylated using a suitable methylating agent to yield the final product.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4-Dinitrophenylhydrazonomethyl)camphor undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazone derivatives.
Substitution: The compound can participate in substitution reactions, where the dinitrophenyl group can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Aplicaciones Científicas De Investigación
3-(2,4-Dinitrophenylhydrazonomethyl)camphor has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(2,4-Dinitrophenylhydrazonomethyl)camphor involves its interaction with specific molecular targets and pathways. The dinitrophenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Trifluoroacetyl)camphor
- 3-(4-Methylbenzylidene)camphor
- 3-(Perfluorobutyryl)camphor
Uniqueness
3-(2,4-Dinitrophenylhydrazonomethyl)camphor is unique due to its dinitrophenylhydrazonomethyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
15049-07-7 |
|---|---|
Fórmula molecular |
C17H20N4O5 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
3-[(Z)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C17H20N4O5/c1-16(2)12-6-7-17(16,3)15(22)11(12)9-18-19-13-5-4-10(20(23)24)8-14(13)21(25)26/h4-5,8-9,11-12,19H,6-7H2,1-3H3/b18-9- |
Clave InChI |
YVWBACPZDDNQBJ-NVMNQCDNSA-N |
SMILES isomérico |
CC1(C2CCC1(C(=O)C2/C=N\NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C)C |
SMILES canónico |
CC1(C2CCC1(C(=O)C2C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



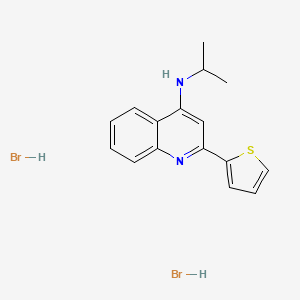
![1-Bromo-9-oxopentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid](/img/structure/B11947200.png)
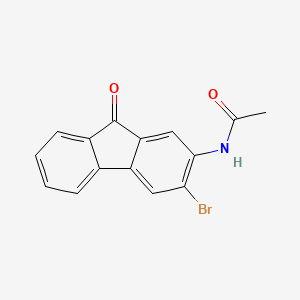
![2-{Methoxy[1-(trimethylsilyl)cyclopropyl]methyl}cyclohexan-1-one](/img/structure/B11947215.png)

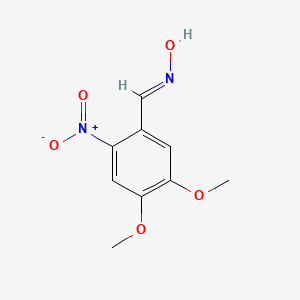
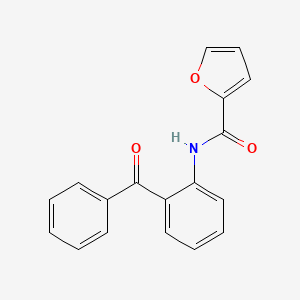

![9lambda~6~-Thiabicyclo[4.2.1]non-7-ene-9,9-dione](/img/structure/B11947239.png)


